1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C11H13N3.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules .
Vorbereitungsmethoden
The synthesis of 1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. One common route involves the reaction of benzyl bromide with pyrazole in the presence of a base to form 1-benzyl-1H-pyrazole.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process, improve efficiency, and reduce costs.
Analyse Chemischer Reaktionen
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(1-benzyl-1H-pyrazol-5-yl)methanaminedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C11H15Cl2N3 |
---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
(2-benzylpyrazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c12-8-11-6-7-13-14(11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H |
InChI-Schlüssel |
FKTVQFGAPCPDSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.